2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one

Catalog No.
S6875415
CAS No.
1235647-75-2
M.F
C17H19ClN4O2
M. Wt
346.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl...

CAS Number

1235647-75-2

Product Name

2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C17H19ClN4O2/c1-13-5-6-16(23)22(19-13)12-17(24)21-9-7-20(8-10-21)15-4-2-3-14(18)11-15/h2-6,11H,7-10,12H2,1H3

InChI Key

BXJPITATAAPAOF-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Description

The exact mass of the compound 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one is 346.1196536 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Search Results: A search for scientific literature on this compound using databases like PubMed and Google Scholar yielded no significant results.
  • Chemical Vendors: Some commercial chemical vendors list this compound in their catalogs, but they typically do not provide detailed information on its biological activity or potential applications [].

Possible Research Areas (Speculative)

Given the structural features of the molecule, some speculative research areas for 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one} include:

  • Kinase Inhibition: The molecule contains a piperazine ring, a common structural motif found in many kinase inhibitors. Research could explore if this compound shows inhibitory activity against specific kinases.
  • Ion Channel Modulation: The dihydropyridazinone core structure is present in some calcium channel modulators. Investigation into the potential for this compound to interact with ion channels could be warranted [].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

346.1196536 g/mol

Monoisotopic Mass

346.1196536 g/mol

Heavy Atom Count

24

Dates

Modify: 2023-11-23

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